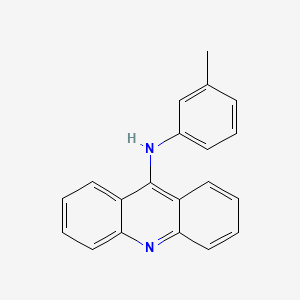

N-(3-Methylphenyl)-9-acridinamine

Description

Contextualization within Acridine (B1665455) Chemistry

N-(3-Methylphenyl)-9-acridinamine belongs to the class of 9-aminoacridines, which are characterized by an amino group substituted at the 9-position of the acridine ring system. The parent compound, acridine, is a tricyclic structure structurally related to anthracene (B1667546) but with one of the central CH groups replaced by a nitrogen atom. This substitution imparts distinct chemical properties, including basicity and a unique electronic distribution, making the acridine nucleus a versatile platform for chemical modification. cardiff.ac.uk The specific compound in focus, this compound, features a 3-methylphenyl (or m-tolyl) group attached to the nitrogen atom at the 9-position, introducing further structural and electronic diversity.

Historical Perspective on Acridine-Based Scaffolds

The history of acridine chemistry dates back to the late 19th century when acridine was first isolated from coal tar. Initially, acridine derivatives found utility as dyes due to their vibrant colors and fluorescent properties. However, the early 20th century marked a pivotal shift towards exploring their biological activities. This led to the discovery of the antiseptic properties of compounds like proflavine (B1679165) and the antimalarial activity of mepacrine (quinacrine), a 9-aminoacridine (B1665356) derivative. These early successes firmly established acridine-based scaffolds as privileged structures in medicinal chemistry, prompting extensive research into their synthesis and biological evaluation.

Significance of Acridine Cores in Chemical Research

The significance of the acridine core in chemical research is multifaceted. Its planar structure allows for intercalation into DNA, a mechanism that underpins the anticancer activity of many acridine derivatives. researchgate.net The nitrogen atom in the ring system can be protonated, influencing solubility and interaction with biological targets. Furthermore, the acridine ring is amenable to a wide range of chemical modifications at various positions, allowing for the fine-tuning of its electronic and steric properties. This adaptability has led to the development of acridine derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antiparasitic properties. arabjchem.orgfrontiersin.org

Specific Focus on this compound Architecture

The architecture of this compound is defined by the fusion of the planar acridine tricycle with a substituted aniline (B41778) moiety. The key structural features include:

The Acridine Core: A rigid, planar system of three fused aromatic rings containing one nitrogen atom.

The 9-Amino Linker: An exocyclic amino group that connects the acridine core to the phenyl ring. This linkage can exhibit tautomerism, existing in both amino and imino forms. nih.gov

The 3-Methylphenyl Substituent: A phenyl group bearing a methyl group at the meta position. The position of this methyl group can influence the compound's conformational preferences and its interactions with biological targets.

The synthesis of this compound, like other 9-anilinoacridines, is typically achieved through the nucleophilic substitution of 9-chloroacridine (B74977) with the corresponding aniline, in this case, m-toluidine (B57737). A common method employed is the Ullmann condensation, which utilizes a copper catalyst to facilitate the formation of the carbon-nitrogen bond. nih.gov

Rationale for Comprehensive Investigation of this compound

The comprehensive investigation of this compound is driven by the established therapeutic potential of the 9-aminoacridine scaffold. The rationale for its specific study can be broken down as follows:

Anticancer Potential: A primary driver for the synthesis and evaluation of new 9-aminoacridine derivatives is the search for novel anticancer agents. The ability of these compounds to intercalate DNA and inhibit enzymes like topoisomerase makes them attractive candidates for cancer therapy. proquest.com The substitution pattern on the aniline ring can significantly impact the compound's activity and selectivity.

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives with varying substituents on the phenyl ring, such as the methyl group in this compound, is crucial for understanding the structure-activity relationships. By comparing the biological activity of different isomers (ortho, meta, and para-substituted compounds), researchers can elucidate the structural requirements for optimal therapeutic effect.

Exploring Novel Biological Activities: Beyond cancer, acridine derivatives have shown promise in treating a range of diseases. Investigating novel derivatives like this compound could uncover new therapeutic applications.

Research Findings on Related Compounds

While specific research data on this compound is not extensively available in the public domain, studies on closely related analogs provide valuable insights into its potential properties and biological activities. For instance, a study on various 9-anilinoacridine (B1211779) derivatives highlighted their potential as anti-inflammatory agents. rsc.org Another study focused on the synthesis and anticancer activity of 2-methyl-9-substituted acridines, demonstrating the importance of the substitution pattern on the acridine core and the aniline ring for cytotoxic activity against cancer cell lines. core.ac.uk

The synthesis of a related compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, was achieved through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline, followed by cyclization and subsequent reaction with the aniline. This compound exhibited antiproliferative activity against various cancer cell lines. researchgate.net

| Compound Name | Method of Synthesis | Key Findings |

| 9-Anilinoacridine Derivatives | Reaction of 9-chloroacridine with appropriate anilines | Potent anti-inflammatory activity by inhibiting mast cell degranulation and neutrophil enzyme secretion. rsc.org |

| 2-Methyl-9-substituted Acridines | Nucleophilic substitution of 2-methyl-9-chloroacridine with aromatic amines | Showed in vitro cytotoxic activity against human lung and breast cancer cell lines. core.ac.uk |

| N-(3,5-Dimethoxyphenyl)acridin-9-amine | Ullmann condensation followed by cyclization and reaction with aniline | Exhibited in vitro antiproliferative activity against multiple cancer cell lines. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C20H16N2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

N-(3-methylphenyl)acridin-9-amine |

InChI |

InChI=1S/C20H16N2/c1-14-7-6-8-15(13-14)21-20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3,(H,21,22) |

InChI Key |

ZLGLISLOMNTCQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Methylphenyl 9 Acridinamine

Classical Synthetic Approaches to N-(3-Methylphenyl)-9-acridinamine

The traditional synthesis of this compound and its analogs generally involves a multi-step process. This typically begins with the construction of the acridine (B1665455) core, followed by the introduction of the desired amino substituent at the 9-position.

Condensation Reactions for Acridine Ring Precursors

The formation of the fundamental acridine skeleton is a critical first step. A common method involves the Ullmann condensation of an anthranilic acid derivative with an appropriate aniline (B41778). For the synthesis of the precursor to this compound, this would involve the reaction of 2-chlorobenzoic acid with an aniline. researchgate.net This reaction is typically catalyzed by copper powder or copper(I) iodide and carried out in a high-boiling solvent like dimethylformamide (DMF) with a base such as potassium carbonate. researchgate.net

Following the formation of the N-phenylanthranilic acid intermediate, cyclization is required to form the acridone (B373769) ring system. This is often achieved by heating the intermediate with a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). researchgate.net The resulting 9-chloroacridine (B74977) is a key intermediate for subsequent amination reactions. researchgate.netrsc.org

Another classical approach is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of a Lewis acid catalyst like zinc chloride at high temperatures. youtube.com This method allows for the direct formation of the acridine ring system.

Amination Strategies for 9-Substituted Acridines

Once the 9-chloroacridine precursor is obtained, the final step is the introduction of the 3-methylphenylamino group. This is typically achieved through nucleophilic aromatic substitution.

The reaction of 9-chloroacridine with 3-methylaniline (m-toluidine) in a suitable solvent, often in the presence of a base, yields the target compound, this compound. researchgate.netnih.gov The reaction conditions, such as temperature and the choice of base, can significantly influence the reaction yield and purity of the final product.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a significant improvement over traditional methods. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides under milder conditions and with a broader substrate scope. wikipedia.orglibretexts.org

In the context of this compound synthesis, the Buchwald-Hartwig reaction can be applied to couple 9-chloroacridine with 3-methylaniline. The reaction typically employs a palladium catalyst, such as Pd(OAc)2 or a pre-catalyst, in combination with a phosphine (B1218219) ligand. libretexts.orgnih.govyoutube.com The choice of ligand is crucial for the efficiency of the reaction and can range from simple tri-tert-butylphosphine (B79228) to more complex biarylphosphine ligands like XPhos and BrettPhos. libretexts.orgnih.gov A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is also required. nih.gov

Table 1: Key Components in Buchwald-Hartwig Amination for Acridine Synthesis

| Component | Role | Examples |

| Palladium Source | Catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes catalyst, promotes reaction | XPhos, BrettPhos, t-Bu3P |

| Base | Activates the amine | NaOtBu, Cs2CO3, K3PO4 |

| Solvent | Reaction Medium | Toluene, Dioxane, THF |

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.org

Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction, represents another important strategy for the synthesis of N-aryl acridines. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed systems. nih.govorganic-chemistry.orgnih.govfrontiersin.org

These improved methods often utilize a copper(I) source, such as CuI, in combination with a ligand. organic-chemistry.orgnih.gov The ligand, which can be a diamine, an amino acid, or a Schiff base, plays a critical role in stabilizing the copper catalyst and facilitating the reaction. nih.govorganic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a base like potassium carbonate or cesium carbonate. frontiersin.org

The proposed mechanism for the copper-catalyzed amination involves the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate affords the N-arylated product and regenerates the active copper(I) catalyst. mdpi.com

Multi-Component Reactions (MCRs) in Acridine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. rug.nlrug.nl Several MCRs have been developed for the synthesis of the acridine scaffold.

One such example is the three-component reaction of a chalcone, an aniline, and a β-ketoester, which can lead to the formation of dihydroacridinone derivatives. mdpi.com These intermediates can then be aromatized to the corresponding acridines. Another approach involves the reaction of dimedone, an aldehyde, and an amine in the presence of a catalyst to produce acridine derivatives. rsc.org While these methods provide rapid access to the acridine core, the specific synthesis of this compound via a one-pot MCR is less commonly reported and would likely require careful selection of starting materials and reaction conditions.

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. This has led to the exploration of new catalytic systems and reaction conditions for acridine synthesis.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of acridine derivatives. rsc.orgrsc.org The use of water as a green solvent, often in combination with a reusable catalyst, further enhances the sustainability of these methods. rsc.orgrsc.org For instance, a one-pot, multi-component synthesis of acridine derivatives has been reported using a Co/C catalyst derived from rice husks in water under microwave irradiation. rsc.org

Furthermore, innovative approaches leveraging photo-excitation and copper-mediated cascade annulation have been developed for the modular synthesis of acridines, offering a versatile route to a wide range of substituted derivatives. chemistryviews.org These modern methodologies aim to minimize waste, reduce energy consumption, and utilize more benign reagents, aligning with the principles of green chemistry. youtube.comresearchgate.net

Catalyst-Free Approaches for this compound Synthesis

While many methods for the formation of N-aryl bonds rely on metal catalysts, catalyst-free approaches for the synthesis of N-aryl-9-aminoacridines, including this compound, are also an area of investigation. These methods typically involve the nucleophilic aromatic substitution (SNAr) reaction between 9-chloroacridine and an aniline derivative. In the case of this compound, this would involve the reaction of 9-chloroacridine with m-toluidine (B57737).

The feasibility of a catalyst-free SNAr reaction on the acridine ring is attributed to the electron-withdrawing nature of the heterocyclic system, which activates the 9-position towards nucleophilic attack. The reaction is often carried out at elevated temperatures in a suitable solvent. While this approach offers the advantage of avoiding metal contamination in the final product, it may require harsh reaction conditions and can sometimes result in lower yields compared to catalyzed methods. google.com

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and the synthesis of 9-aminoacridine (B1665356) derivatives is no exception. nih.govmdpi.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. organic-chemistry.org

The synthesis of this compound via microwave irradiation would typically involve the reaction of 9-chloroacridine and m-toluidine in a suitable solvent under microwave heating. The choice of solvent and the microwave power and duration are critical parameters that need to be optimized to maximize the yield and purity of the product. This method is particularly advantageous for high-throughput synthesis and library generation of acridine derivatives for screening purposes. researchgate.net

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 9-chloroacridine, m-toluidine | None | DMF | 120-130 | 10-12 h (conventional) | - | researchgate.net |

| 9-chloroacridine, m-toluidine | None | DMF | - (MW) | - | - | researchgate.net |

| Aldehydes/Ketones, (R)-2-methylpropane-2-sulfinamide | Ti(OEt)4 | Solvent-free | 70 (conventional) | - | Good | organic-chemistry.org |

| Aldehydes/Ketones, (R)-2-methylpropane-2-sulfinamide | Ti(OEt)4 | Solvent-free | - (MW) | 10-60 | Excellent | organic-chemistry.org |

| Terminal acetylenes | CuI, TMEDA | Solvent-free | 100 (MW) | 10 | Moderate to Excellent | researchgate.net |

Flow Chemistry Applications in this compound Production

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automated, multi-step synthesis. While specific examples for the flow synthesis of this compound are not extensively documented, the principles of flow chemistry are applicable to the synthesis of acridine derivatives in general. nih.govnih.gov

A potential flow process for this compound could involve pumping a solution of 9-chloroacridine and m-toluidine, along with a suitable base if a catalyzed reaction is employed, through a heated reactor coil. The product stream would then be collected, and the desired compound isolated. This approach could allow for precise control over reaction parameters such as temperature and residence time, potentially leading to higher yields and purity.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com In the context of synthesizing this compound, several green chemistry strategies can be employed.

One key aspect is the choice of solvent. Traditional syntheses often use high-boiling, polar aprotic solvents like DMF or NMP. google.com Green chemistry encourages the use of more benign alternatives, such as bio-alternative solvents like Cyrene™, or even performing reactions under solvent-free conditions. researchgate.netrsc.org For instance, microwave-assisted solvent-free synthesis has been successfully applied to various organic reactions and could be a viable green route for the target compound. organic-chemistry.orgresearchgate.net

Another principle is the use of catalysts to improve reaction efficiency and reduce waste. While catalyst-free approaches exist, the use of highly efficient and recyclable catalysts aligns with green chemistry goals.

| Green Chemistry Approach | Reactants | Conditions | Advantage | Reference |

| Use of Bio-alternative Solvent | Isocyanates, Secondary Amines | Cyrene™ | Elimination of toxic solvents, simplified work-up | rsc.org |

| Solvent-free Synthesis | Terminal Acetylenes | Microwave irradiation, CuI/TMEDA catalyst | Reduced waste, faster reaction | researchgate.net |

| Greener Reaction Media | 4-amino-acridines | Ethylene (B1197577) glycol/water | Less hazardous solvents, improved yields | rsc.org |

Optimization of Reaction Conditions for this compound Yield and Purity

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. The most critical of these are the choice of solvent, reaction temperature, and pressure.

Solvent Effects on this compound Formation

The solvent plays a crucial role in the synthesis of this compound, influencing reactant solubility, reaction rate, and in some cases, the reaction mechanism itself. In traditional Ullmann-type reactions for the synthesis of N-arylamines, high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are commonly used. wikipedia.org These solvents are effective at dissolving the reactants and facilitating the reaction at the required high temperatures. For the synthesis of 9-aminoacridine derivatives, solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) have been employed. google.com

Recent advancements in green chemistry have prompted the investigation of more environmentally friendly solvents. For instance, the use of a mixture of ethylene glycol and water has been reported for the synthesis of aminoacridines, offering a greener alternative to traditional organic solvents. rsc.org The choice of solvent can also impact the work-up procedure and the ease of product isolation.

| Solvent | Reaction Type | Typical Conditions | Role of Solvent | Reference |

| N-Methylpyrrolidone (NMP) | Ullmann condensation | High temperature (>210 °C) | Solubilizes reactants, facilitates high temperature | wikipedia.org |

| Dimethylformamide (DMF) | Ullmann condensation | High temperature (>210 °C) | Solubilizes reactants, facilitates high temperature | wikipedia.org |

| Nitrobenzene | Ullmann condensation | High temperature (>210 °C) | Solubilizes reactants, facilitates high temperature | wikipedia.org |

| Dimethylformamide (DMF) | Nucleophilic Aromatic Substitution | Reflux or 100 °C | Solubilizes reactants | acs.org |

| Dimethyl Sulfoxide (DMSO) | Nucleophilic Aromatic Substitution | - | Solubilizes reactants | google.com |

| Ethanol/Water | Nucleophilic Aromatic Substitution | 95 °C | Greener solvent system | rsc.org |

| Cyrene™ | Urea Synthesis | - | Bio-alternative, less toxic | rsc.org |

Temperature and Pressure Influence on Synthesis

Microwave-assisted synthesis can offer better control over the reaction temperature, allowing for rapid heating to the desired temperature and uniform heating throughout the reaction mixture. This can lead to shorter reaction times and cleaner reaction profiles. For example, microwave-assisted Ullmann coupling reactions have been performed at temperatures ranging from 80 to 120 °C. rsc.org

Pressure can also be a significant factor, particularly in microwave-assisted reactions conducted in sealed vessels. The use of a pressurized vial (up to 100 psi) has been reported in the microwave-assisted synthesis of aminoacridines, allowing for the reaction to be carried out at temperatures above the normal boiling point of the solvent. rsc.org This can further accelerate the reaction rate and improve the efficiency of the synthesis. The interplay between temperature and pressure needs to be carefully optimized for each specific synthetic setup to achieve the best results.

Catalyst Selection and Loading for this compound Synthesis

The synthesis of this compound, typically from 9-chloroacridine and 3-methylaniline, relies heavily on transition metal catalysis. The choice of catalyst and its loading are pivotal parameters that influence reaction rate, yield, and purity. Both palladium and copper-based systems are viable, each with distinct characteristics.

Palladium-Catalyzed Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. youtube.com Its application to the synthesis of N-aryl-9-acridinamines involves the cross-coupling of an aryl halide (9-chloroacridine) with an amine (3-methylaniline). The catalyst system consists of a palladium source and a supporting ligand.

Catalyst Selection: The palladium source is typically a simple salt like palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-formed complex. The ligand, however, is the key to a successful transformation. Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle and preventing side reactions. youtube.com For the coupling of aryl chlorides, which are less reactive than bromides or iodides, more sophisticated and highly active ligands are required. nih.gov Generations of Buchwald ligands have been developed to improve catalyst stability and activity, allowing for lower catalyst loadings and milder reaction conditions. sigmaaldrich.com

Key catalyst components include:

Palladium Precursors: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (palladium(II) acetate).

Phosphine Ligands: Second-generation ligands like XPhos, SPhos, and RuPhos, and fourth-generation catalysts like BrettPhos have shown high efficacy for coupling aryl chlorides with primary amines. nih.govnih.govnih.gov These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species.

Catalyst Loading: Catalyst loading is a critical factor affecting both the efficiency and the cost of the synthesis. While early methods required high catalyst loadings, modern systems can achieve high yields with significantly lower amounts. Loadings for palladium can range from 0.005 mol% to 2 mol%, depending on the reactivity of the substrates and the efficiency of the chosen ligand. nih.govnih.gov Lowering the catalyst loading is not only economically advantageous but also simplifies product purification by reducing palladium contamination.

Below is an interactive table illustrating the impact of different catalyst systems and loadings on the yield of analogous C-N cross-coupling reactions involving aryl chlorides and primary amines.

| Palladium Source | Ligand | Catalyst Loading (mol% Pd) | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | XPhos | 1.0 | NaOt-Bu | Toluene | 100 | >95 |

| Pd₂(dba)₃ | SPhos | 1.0 | Cs₂CO₃ | Dioxane | 110 | 92 |

| Pd(OAc)₂ | RuPhos | 0.5 | K₃PO₄ | t-BuOH | 100 | 94 |

| Pd(OAc)₂ | BrettPhos | 0.05 | NaOt-Bu | Toluene | 80 | >98 |

| [Pd(allyl)Cl]₂ | t-BuXPhos | 2.0 | NaOt-Bu | Toluene | 100 | >99 |

Note: This data is representative of Buchwald-Hartwig aminations of aryl chlorides and may be adapted for the synthesis of this compound. Actual yields may vary based on specific reaction conditions.

Copper-Catalyzed Ullmann Condensation:

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds. wikipedia.org It typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction, but copper's lower cost makes it an attractive alternative. wikipedia.org

Catalyst Selection: Traditional Ullmann reactions used stoichiometric amounts of copper powder. wikipedia.org Modern protocols employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), often in the presence of a ligand. organic-chemistry.orgnih.gov Ligands like 1,10-phenanthroline (B135089) or various amino acids (e.g., L-proline) can accelerate the reaction and allow it to proceed under milder conditions. nih.govarabjchem.org

Catalyst Loading: For copper-catalyzed systems, the loading typically ranges from 5 to 20 mol%. The reaction often requires a polar, high-boiling solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org

The following table provides examples of conditions used in Ullmann-type C-N couplings.

| Copper Source | Ligand | Catalyst Loading (mol% Cu) | Base | Solvent | Temperature (°C) |

| CuI | 1,10-Phenanthroline | 10 | K₂CO₃ | DMF | 140-160 |

| Cu₂O | L-Proline | 20 | Cs₂CO₃ | DMSO | 120 |

| CuI | None | 15 | K₂CO₃ | Nitrobenzene | 180-200 |

| Cu Powder | None | Stoichiometric | K₂CO₃ | DMF | 150 |

Note: This data is illustrative of general Ullmann conditions and would require optimization for the specific synthesis of this compound.

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity:

In the context of synthesizing this compound from 9-chloroacridine and 3-methylaniline, regioselectivity refers to the specific site of bond formation. The reaction is highly regioselective. The C-N bond forms exclusively at the C9 position of the acridine ring.

This high degree of regioselectivity is dictated by the electronic properties of the 9-chloroacridine substrate. The C9 position is the most electrophilic carbon on the acridine scaffold due to the electron-withdrawing effect of the heterocyclic nitrogen atom and the chlorine leaving group. Nucleophilic attack by the amine (3-methylaniline) is therefore overwhelmingly directed to this position. Alternative substitutions on the acridine ring are not observed under typical Buchwald-Hartwig or Ullmann conditions. The reaction between the amine group of 3-methylaniline and the C9 position of 9-chloroacridine is the only significant coupling observed.

Stereoselectivity:

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral. It does not possess any stereocenters, and the planar nature of the acridine ring system, along with free rotation around the C-N single bond, means that it does not exhibit axial chirality. Consequently, the concepts of enantioselectivity and diastereoselectivity are not applicable to the synthesis of this specific compound. No new stereocenters are formed during the reaction, and the product exists as a single, achiral constitutional isomer.

Mechanistic Insights into Reactions and Interactions Involving N 3 Methylphenyl 9 Acridinamine

Reaction Mechanisms in the Synthesis of N-(3-Methylphenyl)-9-acridinamine

The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 9-chloroacridine (B74977) with 3-methylaniline. nih.govgoogle.com This reaction is generally carried out in the presence of a suitable solvent and may be facilitated by a base or catalyst.

Elucidation of Key Intermediates

The reaction mechanism is believed to proceed through a bimolecular nucleophilic aromatic substitution (SNAr) pathway. The key steps and intermediates are as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amino group of 3-methylaniline on the C9 position of the 9-chloroacridine ring. The C9 position is highly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom in the acridine (B1665455) ring system. This attack leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the acridine ring.

Intermediate Stabilization: The Meisenheimer complex is a resonance-stabilized intermediate. The negative charge is delocalized over the acridinyl system, which helps to lower its energy and facilitate its formation.

Leaving Group Departure: The reaction proceeds with the departure of the chloride ion (Cl-), which is a good leaving group. The departure of the chloride ion is often the rate-determining step of the reaction.

Proton Transfer: The final step involves the deprotonation of the nitrogen atom of the incoming amino group, typically by a base present in the reaction mixture or by another molecule of the amine reactant, to yield the final product, this compound, and regenerate the aromaticity of the acridine ring.

A general representation of the reaction is depicted below:

Transition State Analysis of this compound Formation

The transition state for the formation of this compound in the SNAr mechanism is associated with the formation and breakdown of the Meisenheimer intermediate.

First Transition State (TS1): This transition state occurs during the nucleophilic attack of the 3-methylaniline on the 9-chloroacridine. In TS1, the C-N bond between the amine and the acridine ring is partially formed, and the C-Cl bond is still intact. The geometry at the C9 carbon is transitioning from sp2 to sp3 hybridization. The energy of this transition state is a critical factor in determining the reaction rate.

Second Transition State (TS2): This transition state is associated with the departure of the chloride leaving group from the Meisenheimer intermediate. In TS2, the C-Cl bond is partially broken, and the C9 carbon is returning to sp2 hybridization, leading to the restoration of the aromatic system.

The relative energies of the reactants, intermediates, transition states, and products can be represented by a reaction coordinate diagram. For many SNAr reactions, the formation of the Meisenheimer intermediate (TS1) is the rate-limiting step due to the initial loss of aromaticity.

| Reaction Step | Description | Key Energetic Feature |

| 1 | Nucleophilic attack of 3-methylaniline on 9-chloroacridine | Formation of the first transition state (TS1) |

| 2 | Formation of the Meisenheimer intermediate | A stabilized, non-aromatic intermediate |

| 3 | Departure of the chloride ion | Formation of the second transition state (TS2) |

| 4 | Deprotonation | Formation of the final product |

Photophysical Mechanisms of this compound

The photophysical properties of this compound are largely dictated by the acridine chromophore, with the 3-methylphenyl substituent potentially influencing these properties through electronic and steric effects.

Absorption and Emission Mechanisms

Absorption: The absorption of ultraviolet (UV) and visible light by this compound involves the promotion of an electron from a lower energy molecular orbital (typically a π orbital) to a higher energy molecular orbital (typically a π* orbital). The absorption spectrum is characterized by intense π-π* transitions. The position and intensity of the absorption bands are influenced by the solvent polarity and the electronic nature of the substituent on the 9-amino group.

Emission (Fluorescence): Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S1). From this state, it can return to the ground state (S0) by emitting a photon. This process is known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence quantum yield and lifetime are sensitive to the molecular environment and structural features.

| Photophysical Process | Description | Typical Wavelength Range (for 9-aminoacridines) |

| Absorption (π-π)* | Excitation from the ground state (S0) to an excited singlet state (Sn) | 350 - 450 nm |

| Fluorescence | Emission from the lowest excited singlet state (S1) to the ground state (S0) | 450 - 550 nm |

Fluorescence Quenching Mechanisms

The fluorescence of this compound can be quenched (decreased in intensity) by various mechanisms when interacting with other molecules (quenchers).

Dynamic (Collisional) Quenching: This mechanism involves the collision of an excited-state fluorophore with a quencher molecule. During this collision, energy is transferred from the fluorophore to the quencher, leading to non-radiative decay of the fluorophore to the ground state without the emission of a photon. The efficiency of dynamic quenching is dependent on the concentration of the quencher and the diffusion rates in the solvent.

Photoinduced Electron Transfer (PET): In some cases, fluorescence quenching can occur via electron transfer between the excited fluorophore and a quencher. Depending on the redox potentials of the pair, the excited this compound can either donate an electron to or accept an electron from the quencher, leading to the formation of a radical ion pair and subsequent non-radiative decay.

Excited State Dynamics and Decay Pathways

Upon absorption of a photon, the excited this compound molecule has several pathways to dissipate the excess energy:

Fluorescence: Radiative decay from the S1 state to the S0 state, as described above.

Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0). This process is typically very fast for higher excited states (Sn to S1) but can also compete with fluorescence for the deactivation of the S1 state.

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicity (e.g., from the S1 state to a triplet state, T1). Once in the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. The efficiency of ISC is influenced by the presence of heavy atoms and specific molecular geometries.

Photochemical Reactions: The excited state molecule may undergo a chemical reaction, such as isomerization, dissociation, or reaction with another molecule. These processes lead to a permanent change in the chemical structure of the molecule.

| Decay Pathway | Description | Nature of Transition |

| Fluorescence | Emission of a photon | Radiative (S1 → S0) |

| Internal Conversion | Heat dissipation | Non-radiative (S1 → S0) |

| Intersystem Crossing | Transition to a triplet state | Non-radiative (S1 → T1) |

| Photochemistry | Chemical transformation | Reactive |

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many organic molecules, including acridine derivatives. Upon absorption of light, a molecule is promoted to an electronically excited state, which can then act as a potent electron donor or acceptor. In the context of this compound, the acridine core can function as a photo-oxidant in its excited state.

Intersystem Crossing and Triplet State Formation

Following photoexcitation to a singlet excited state (S1), molecules can undergo intersystem crossing (ISC) to a triplet excited state (T1). This process involves a change in spin multiplicity and is often facilitated by the presence of heavy atoms or specific molecular geometries that promote spin-orbit coupling. The triplet state is typically longer-lived than the singlet state and can participate in a variety of photochemical reactions.

For 9-anilinoacridine (B1211779) derivatives, the formation of a triplet state is a recognized deactivation pathway for the excited singlet state. Studies on the 9-mesityl-10-methylacridinium (B1239669) cation have shown that intersystem crossing competes with fluorescence and non-radiative decay, leading to the formation of an acridinium-like locally excited triplet state with a quantum yield of 0.38. nih.gov The lifetime of this triplet state was found to be approximately 30 microseconds at room temperature in the absence of oxygen. nih.gov It is plausible that this compound exhibits similar behavior, with the triplet state potentially playing a role in its photochemical reactivity, such as the generation of singlet oxygen.

Table 1: Representative Photophysical Data for a Related Acridinium (B8443388) Compound

| Parameter | Value | Reference Compound |

| Triplet State Quantum Yield (ΦT) | 0.38 | 9-Mesityl-10-methylacridinium cation |

| Triplet State Lifetime (τT) | ~30 µs (in deoxygenated solution) | 9-Mesityl-10-methylacridinium cation |

Note: This data is for a structurally related compound and serves to illustrate the potential photophysical properties of this compound.

Mechanisms of Interaction with Biological Macromolecules

The biological effects of 9-aminoacridine (B1665356) derivatives are often attributed to their interactions with essential biomolecules such as nucleic acids and proteins.

A primary mechanism of action for many acridine derivatives is their intercalation into the DNA double helix. This involves the insertion of the planar acridine ring system between adjacent base pairs of DNA. This interaction is stabilized by π-π stacking interactions between the acridine core and the DNA bases.

Spectroscopic studies on various N-substituted acridine-9-amines have confirmed their ability to intercalate into DNA. Upon intercalation, characteristic changes in the absorption and fluorescence spectra are observed, such as hypochromism and a red shift in the absorption maximum. While the specific binding constant for this compound with DNA has not been reported, studies on related compounds provide a range of binding affinities. For a series of N-substituted acridine-9-amines, the logarithm of the association constant (log Ka) for binding to calf thymus DNA was found to be in the range of 2.59 to 5.50. nih.gov

Table 2: Representative Thermodynamic Data for DNA Intercalation of N-Substituted Acridine-9-Amines

| Thermodynamic Parameter | Range of Values |

| ΔG (kcal·mol-1) | -6.75 to -7.51 |

| ΔH (kcal·mol-1) | -3.83 to -11.58 |

| TΔS (kcal·mol-1) | -4.83 to 3.68 |

Note: This data represents a range for various N-substituted acridine-9-amines and provides an expected range for this compound. nih.gov

In addition to DNA, 9-aminoacridine derivatives can interact with various proteins. Serum albumins, being abundant carrier proteins in the bloodstream, are common binding partners for many drug molecules. Studies on the interaction of acridine derivatives with bovine serum albumin (BSA) have shown that binding can occur, potentially influencing the compound's distribution and bioavailability. nih.gov The binding is typically non-covalent, involving hydrophobic and electrostatic interactions. The specific binding mode of this compound with protein targets would depend on the protein's structure and the physicochemical properties of the compound. The lipophilic nature of the methylphenyl group may favor binding to hydrophobic pockets within proteins.

A significant aspect of the biological activity of 9-aminoacridines is their ability to inhibit the function of key enzymes. Topoisomerase II is a well-established target for this class of compounds. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication and transcription. Acridine derivatives can act as catalytic inhibitors of topoisomerase II, meaning they interfere with the enzyme's catalytic cycle without necessarily stabilizing the covalent DNA-enzyme intermediate (a mechanism known as poisoning). nih.gov

Furthermore, some anilinoquinazoline (B1252766) derivatives, which share structural similarities with 9-anilinoacridines, have been shown to inhibit protein kinases, suggesting that this compound could potentially target these enzymes as well. nih.gov

Table 3: Representative Enzyme Inhibition Data for Acridine Derivatives

| Enzyme Target | Cell Line | IC50/EC50 Range (µM) | Reference Compound Class |

| Topoisomerase II (cell proliferation) | NSCLC | 8.15 - 42.09 | Acridine-based catalytic inhibitors |

| CLK1 Kinase | - | 1.5 | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |

| GSK-3α/β Kinase | - | 3 | N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine |

Note: This data is for structurally related compounds and indicates potential enzyme targets and activity ranges for this compound. nih.govnih.gov

Redox Chemistry Mechanisms of this compound

The redox chemistry of 9-anilinoacridines is characterized by the facile, chemically reversible, two-electron oxidation of the anilino ring to a quinone diimine. nih.gov This process has been studied using electrochemical methods such as cyclic voltammetry. The redox potential (E1/2) for this oxidation is sensitive to the electronic properties of the substituents on the aniline (B41778) ring. nih.gov

Electron-donating groups, such as the methyl group in this compound, are known to facilitate oxidation, resulting in a lower redox potential compared to the unsubstituted parent compound. Conversely, electron-withdrawing groups make the oxidation more difficult. The redox potential of this compound is therefore expected to be lower than that of N-phenyl-9-acridinamine. This redox chemistry may be relevant to the biological activity of the compound, as the in vivo formation of the reactive quinone diimine species could lead to covalent modification of biological macromolecules.

Recent studies on 9-acridinyl amino acid derivatives have further elucidated the redox mechanisms, revealing that both the acridine ring nitrogen (N10) and the exocyclic amine nitrogen can be electroactive. nih.gov The oxidation of the acridine ring is proposed to involve a two-electron process with the formation of a dimeric radical cation intermediate. nih.gov The secondary amine in the side chain can undergo a one-electron oxidation to form a radical cation. nih.gov These findings suggest a complex redox behavior for this compound, with multiple potential sites for electron transfer reactions.

Oxidation Pathways and Mechanisms

The oxidation of this compound is anticipated to occur at two primary electroactive sites: the nitrogen atom within the acridine ring (N10) and the exocyclic amino nitrogen. nih.gov Studies on analogous 9-anilinoacridines and 9-acridinyl amino acid derivatives provide a foundational model for these processes. nih.govnih.gov

The oxidation of the acridine nucleus is generally understood to be a two-electron process. nih.gov The initial step involves the loss of one electron to form a monomeric radical cation. This intermediate is often unstable and can undergo dimerization. A subsequent second electron transfer from the dimer results in the formation of a new radical cation. nih.gov

For 9-anilinoacridines, a facile two-electron oxidation is observed, leading to the formation of a quinone diimine. nih.gov The redox potential for this transformation is sensitive to the electronic properties of substituents on the aniline ring. Electron-donating groups, such as the methyl group in the 3-position of this compound, are expected to facilitate oxidation by stabilizing the resulting oxidized species. nih.gov In contrast, substituents on the acridine ring itself have been shown to have a minimal impact on the redox potential of the anilino moiety, suggesting limited electronic communication between the two ring systems. nih.gov

The exocyclic amino group also represents a site for oxidation. In studies of 9-acridinyl amino acid derivatives with a secondary amine in the side chain, this group undergoes oxidation through the loss of a single electron. nih.gov This process yields a monomeric radical cation that can be stabilized by deprotonation. nih.gov

Table 1: Proposed Oxidation Mechanisms for this compound based on Analogue Studies

| Electroactive Site | Proposed Mechanism | Intermediate Species | Influencing Factors |

| Acridine Ring (N10) | Two-electron oxidation | Monomeric radical cation, Dimer, Dimeric radical cation | pH, Solvent |

| Exocyclic Amino Group | One-electron oxidation | Monomeric radical cation | Substituent effects, pH |

| Anilino Moiety | Two-electron oxidation | Quinone diimine | Electronic properties of aniline substituents |

This table is generated based on findings from studies on 9-acridinyl amino acid derivatives and 9-anilinoacridines. nih.govnih.gov

Reduction Pathways and Mechanisms

The reduction of the this compound framework is also a multifaceted process, primarily involving the acridine ring system. Electrochemical studies of 9-aminoacridine (9-AA) and its derivatives have elucidated the key steps in this transformation. nih.govajol.info

Investigations using a hanging mercury drop electrode have provided more detailed insights into the reduction of 9-aminoacridine. ajol.info At the nitrogen atom in the acridine ring, a quasi-reversible, one-electron, one-proton reduction occurs. A second reduction process is also observed, which involves a two-electron, two-proton reduction of the intra-cyclic azomethine group (C=N). ajol.info The reduction peak potentials are influenced by the pH and the percentage of organic solvent in the supporting electrolyte. ajol.info For 9-aminoacridine, the maximum current was observed at pH 10. ajol.info

The presence of electron-withdrawing or electron-donating groups can influence the reduction potential. For instance, derivatives with electron-withdrawing groups exhibit a more favorable reduction potential. researchgate.net The methyl group on the phenyl ring of this compound, being a weak electron-donating group, would likely have a modest effect on the reduction potential of the acridine core.

Table 2: Proposed Reduction Mechanisms for this compound based on Analogue Studies

| Electroactive Site | Proposed Mechanism | Intermediate Species | Influencing Factors |

| Acridine Ring (N10) | One-electron, one-proton reduction | Radical species | pH, Solvent |

| Intra-cyclic Azomethine | Two-electron, two-proton reduction | - | pH, Solvent |

| Acridine Ring System | Two-electron transfer | Monomeric radical, Dimer, New radical species | pH, Substituent effects |

This table is generated based on findings from studies on 9-aminoacridine and 9-acridinyl amino acid derivatives. nih.govajol.info

Computational and Theoretical Studies of N 3 Methylphenyl 9 Acridinamine

Quantum Chemical Calculations of N-(3-Methylphenyl)-9-acridinamine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the properties of organic molecules. For this compound, these calculations would provide a detailed picture of its electronic nature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be distributed across the electron-rich acridine (B1665455) ring system and the amino linker.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is typically located over the fused aromatic rings of the acridine core.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state.

Computational studies on similar 9-anilinoacridines use FMO analysis to correlate electronic properties with potential biological activity. researchgate.net The calculated energies provide insights into the molecule's charge transfer characteristics.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Value | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Note: The values in this table are placeholders, as specific experimental or calculated data for this compound are not available in the cited literature. The table illustrates the format and type of data generated from FMO analysis.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules like DNA or proteins. The map uses a color scale to show different potential values:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, this would likely be concentrated around the nitrogen atoms.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Represents areas with neutral or near-zero potential.

For related N-(acridin-9-yl)arenesulfonamides, ESP maps help identify hydrogen bond donor and acceptor sites, which are crucial for molecular recognition and binding. researchgate.net

Reactivity and Selectivity Prediction through Computational Descriptors

From the results of quantum chemical calculations, several global reactivity descriptors can be derived to quantify a molecule's reactivity and stability. These descriptors provide a more quantitative picture than FMO analysis alone.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; indicates a higher propensity for chemical reactions.

These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that predict the biological activity of compounds based on their calculated molecular properties. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Describes the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | Indicates the capacity to react. |

Note: This table defines the descriptors that would be calculated for this compound in a typical computational study.

Molecular Dynamics Simulations involving this compound

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. researchgate.net

Conformational Analysis and Flexibility Studies

This compound is not a rigid molecule. The bond linking the 3-methylphenyl group to the acridine nitrogen allows for rotation, leading to different possible conformations (spatial arrangements). MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations.

These simulations track the movement of each atom over time based on a force field, providing insights into the molecule's flexibility. Understanding the preferred conformations and the energy barriers between them is critical, as the molecule's shape is a key determinant of its ability to interact with biological targets, such as intercalating between the base pairs of DNA, a common mechanism for acridine derivatives.

Ligand-Receptor Interaction Simulations (e.g., molecular docking, classical MD)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein or nucleic acid. These simulations provide detailed information about the binding mode, the key interacting amino acid residues or nucleotides, and the stability of the ligand-receptor complex.

While specific molecular docking studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on closely related 9-aminoacridine (B1665356) derivatives provides a strong basis for understanding its potential interactions. For instance, molecular docking studies on various 9-aminoacridine derivatives have been conducted to explore their potential as antimalarial agents by targeting plasmepsins I and II. These studies reveal that the acridine core is crucial for establishing key binding interactions within the active site of these enzymes.

Similarly, research on phenacyl derivatives of 9-aminoacridine as potential anti-Alzheimer's agents involved docking against human acetylcholinesterase (hAChE). The findings from these studies can be extrapolated to predict the binding behavior of this compound. The planar acridine ring is expected to form π-π stacking interactions with aromatic residues in the active site of a target protein, while the secondary amine and the methylphenyl group can engage in hydrogen bonding and hydrophobic interactions, respectively.

Molecular dynamics simulations on acridine derivatives, such as those studying the interaction of 9-aminoacridine with DNA, have shown that the planar acridine ring intercalates between DNA base pairs. These simulations highlight the stability of such complexes and the importance of the acridine scaffold for DNA binding. For this compound, MD simulations would likely show a stable intercalation complex with DNA, with the N-aryl substituent positioned in one of the DNA grooves, potentially influencing the binding affinity and sequence selectivity.

A hypothetical molecular docking study of this compound with a target like topoisomerase II could yield results similar to those observed for other acridinyl derivatives. The expected interactions would involve the acridine moiety intercalating into the DNA, while the 3-methylphenyl group could form additional stabilizing interactions with the protein.

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Residues/Bases in Receptor | Reference Study (Analogous Compounds) |

|---|---|---|---|

| π-π Stacking | Acridine Ring | Aromatic amino acids (e.g., Tyr, Trp, Phe), DNA base pairs | |

| Hydrogen Bonding | Exocyclic Amine (NH) | Asp, Glu, Ser, Thr residues; Phosphate (B84403) backbone of DNA | |

| Hydrophobic Interactions | 3-Methylphenyl Group | Aliphatic and aromatic amino acid side chains (e.g., Leu, Ile, Val, Phe) |

Prediction of Spectroscopic Signatures and Photophysical Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic and photophysical properties of molecules like this compound. These methods can accurately forecast UV-Vis absorption spectra, fluorescence properties, and other key parameters.

Studies on N-(heterocyclic)-9-aminoacridine derivatives have successfully employed DFT calculations at the B3LYP/6–311++G(d,p) level of theory to optimize molecular geometries and predict electronic spectra. These studies have shown that the absorption spectra of 9-aminoacridines are characterized by intense bands in the UV and visible regions, arising from π-π* transitions within the acridine chromophore. For this compound, similar calculations would be expected to predict strong absorption bands, with the position of the absorption maxima being influenced by the electronic nature of the 3-methylphenyl substituent.

The photophysical properties, such as the fluorescence quantum yield and lifetime, are also amenable to theoretical prediction. The nature of the substituent at the 9-amino position can significantly impact these properties. The presence of the methylphenyl group may influence the rate of intersystem crossing and internal conversion, thereby affecting the fluorescence efficiency.

| Parameter | Predicted Value/Range | Computational Method | Reference Study (Analogous Compounds) |

|---|---|---|---|

| Maximum Absorption Wavelength (λmax) | ~400-450 nm | TD-DFT | |

| Molar Absorptivity (ε) | High ( > 104 M-1cm-1) | - | |

| Fluorescence Emission Wavelength | ~450-550 nm | TD-DFT | - |

| HOMO-LUMO Energy Gap | Relatively small, corresponding to visible light absorption | DFT |

QSAR/QSPR Modeling Efforts for this compound Derivatives (focused on functional attributes)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the properties of new compounds and for designing molecules with desired functional attributes.

Another relevant study involves a 3D-QSAR analysis of oxazine (B8389632) substituted 9-anilinoacridines for their antitumor activity. Such models, often based on methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), relate the 3D steric and electrostatic fields of the molecules to their biological activity.

For a series of derivatives of this compound, a QSAR/QSPR study focusing on a specific functional attribute, such as cytotoxicity against a cancer cell line, would likely involve the calculation of various molecular descriptors. These would include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., logP). The resulting models would help in identifying the key structural features that govern the desired activity, thereby guiding the synthesis of more potent analogues.

| Descriptor Class | Specific Descriptors | Relevance to Functional Attributes | Reference Study (Analogous Compounds) |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, Receptor binding affinity | |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Molecular size and shape, Fit in binding pocket | |

| Lipophilic | logP, logD | Membrane permeability, Bioavailability | |

| 3D Descriptors (for 3D-QSAR) | Steric and Electrostatic fields (CoMFA/CoMSIA) | Detailed 3D interaction with receptor |

Structure Activity Relationships Sar and Structure Function Correlations for N 3 Methylphenyl 9 Acridinamine Derivatives

Impact of N-Substituent Modifications on Functional Activities

The substituent attached to the 9-amino group of the acridine (B1665455) core is a critical determinant of biological activity, influencing properties such as enzyme inhibition and cellular uptake. In the context of N-(3-Methylphenyl)-9-acridinamine, modifications to the N-phenyl ring can profoundly alter its interaction with biological targets.

Research into 9-anilinoacridines has shown that the electronic properties of substituents on the aniline (B41778) ring play a significant role. For instance, the presence of electron-releasing substituents on the N-phenyl ring has been generally associated with enhanced antitumor activity in various systems. nih.gov Conversely, the introduction of electron-withdrawing groups can also modulate activity, suggesting that a delicate electronic balance is crucial for optimal function. nih.gov

A study focusing on the inhibition of the FoxP3 protein, a key regulator in immune responses, identified a series of 9-amino-acridines with immunomodulatory potential. nih.gov While this study did not directly test this compound, it did evaluate a closely related compound, N-(4-methylphenyl)-9,10-dihydroacridin-9-imine. This compound was found to downregulate FoxP3 expression, suggesting that the N-tolyl moiety can be accommodated within the binding site and contribute to biological activity. nih.gov This finding implies that derivatives of this compound could potentially be explored for their immunomodulatory effects.

The nature of the N-substituent also dictates the mechanism of action. For many 9-aminoacridine (B1665356) derivatives, the primary mode of action involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. frontiersin.org The anilino side chain of compounds like amsacrine (B1665488), a well-known 9-anilinoacridine (B1211779) anticancer drug, is thought to be responsible for the inhibition of topoisomerase II. nih.gov It is plausible that the N-(3-methylphenyl) group of the title compound similarly influences its interaction with topoisomerases.

Cellular uptake, a key factor in the bioavailability of a drug, is also influenced by the N-substituent. While specific data on the cellular uptake mechanisms of this compound is scarce, studies on related compounds suggest that both passive diffusion and carrier-mediated transport could be involved. The lipophilicity and charge distribution of the N-phenyl ring, as modified by substituents, would be expected to play a crucial role in its ability to cross cell membranes.

Role of Methylphenyl Moiety Position on Functional Outcomes

A review of 9-anilinoacridines has highlighted the investigation of 5-(9-acridinylamino)-o, m, and p-toluidines for their biological activity. These compounds are structural isomers of this compound, where the amino and methyl groups are on the same ring but with different substitution patterns. The study of these isomers was aimed at designing anticancer agents with high activity and low toxicity, underscoring the importance of the substituent's position.

The table below presents a conceptual comparison based on general SAR principles for N-tolyl-9-aminoacridines, illustrating the potential influence of the methyl group's position on activity.

| Compound | Methyl Position | Potential Impact on Activity |

| N-(2-Methylphenyl)-9-acridinamine | Ortho | The ortho-methyl group may introduce steric hindrance, potentially affecting the planarity of the molecule and its ability to intercalate into DNA. This could lead to a different binding mode or reduced affinity for certain targets. |

| This compound | Meta | The meta-methyl group is less likely to cause significant steric clash compared to the ortho position. Its electronic-donating effect could influence the basicity of the 9-amino nitrogen and the overall electronic properties of the N-phenyl ring. |

| N-(4-Methylphenyl)-9-acridinamine | Para | The para-methyl group would have a more pronounced electronic effect on the aniline nitrogen due to resonance, potentially modulating its interaction with biological targets. It is also less likely to cause steric hindrance. |

This table is illustrative and based on general SAR principles, as direct comparative studies with quantitative data are limited in the available literature.

Acridine Core Modifications and their Influence on Activity Profiles

Modifications to the tricyclic acridine core of this compound offer another avenue for modulating its biological activity. Substituents on the acridine ring can influence DNA binding affinity, intercalation mode, and interaction with enzymes.

Studies on various 9-aminoacridine derivatives have demonstrated that the introduction of substituents at different positions of the acridine nucleus can significantly impact their anticancer properties. For example, the presence of a methoxy (B1213986) group at the 2-position and a trifluoromethyl group at the 3-position of the acridine ring in certain 9-aminoacridine derivatives has been shown to result in potent activity against lung and cervical cancer cell lines. arabjchem.org

The following table summarizes the effects of representative acridine core modifications on the activity of 9-aminoacridine derivatives, which can be extrapolated to the this compound scaffold.

| Acridine Ring Position | Substituent Type | Observed Effect on Activity of 9-Aminoacridine Analogs | Reference |

| 2 | Methoxy (-OCH3) | Often associated with increased anticancer activity. | arabjchem.org |

| 3 | Trifluoromethyl (-CF3) | Can enhance cytotoxicity, particularly in combination with other substituents. | arabjchem.org |

| 4 | Carboxamide | Derivatives can exhibit significant antitumor properties. | nih.gov |

| 6 | Chloro (-Cl) | A common substituent in many biologically active 9-aminoacridines, including quinacrine. | nih.gov |

These examples highlight the modular nature of the 9-aminoacridine scaffold, where strategic placement of substituents on the core can fine-tune the biological activity profile of the parent molecule, including this compound.

Stereochemical Implications for Activity and Selectivity

Chirality can be introduced in several ways, such as by modifying the N-substituent with a chiral side chain or by introducing substituents on the acridine ring that render the molecule chiral. The different spatial arrangements of the enantiomers can lead to differential binding affinities for chiral biological targets like enzymes and receptors.

For instance, in a study of bis(9-aminoacridines), the synthesis of N,N'-Methylenedi-(5,2-xylyl)-bis-(9-acridinamine) was reported. arkat-usa.org Although not a direct analog, the presence of asymmetrically substituted xylyl groups introduces chiral possibilities that could influence its "tweezer-like" orientation and interaction with DNA. arkat-usa.org

The potential implications of stereochemistry for this compound derivatives are significant:

Enantioselectivity in Enzyme Inhibition: One enantiomer may be a more potent inhibitor of a target enzyme than the other due to a better fit in the active site.

Differential Cellular Uptake: The transport of the molecule across cell membranes by chiral transporters could be stereoselective.

Improved Therapeutic Index: One enantiomer might retain the desired therapeutic activity while the other is less toxic or has a different side-effect profile.

Further research into the synthesis and biological evaluation of chiral derivatives of this compound is warranted to explore these potential advantages.

Development of SAR Models specific to this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for understanding the relationship between the chemical structure of a series of compounds and their biological activity. The development of QSAR models specific to this compound scaffolds could accelerate the discovery of new derivatives with enhanced potency and selectivity.

While a specific QSAR model for this compound was not found in the reviewed literature, several studies have focused on the broader class of 9-anilinoacridines. nih.govbenthamdirect.comijpsonline.com These studies have identified key physicochemical parameters that correlate with anticancer activity.

A comparative QSAR analysis of 9-anilinoacridines highlighted the importance of electronic parameters, with a general trend of electron-releasing substituents being favorable for activity. nih.gov The study also noted the presence of steric terms, suggesting that interaction with a protein receptor is likely involved in the mechanism of action. nih.gov

A more recent QSAR study on 9-anilinoacridine derivatives used Density Functional Theory (DFT) to calculate molecular descriptors. benthamdirect.com This approach led to a model with four parameters—electrophilicity, hardness, surface area, and molar refractivity—that could predict anticancer activity against leukemic cell lines with a high degree of correlation. benthamdirect.com

These findings suggest that a similar approach could be applied to a series of this compound derivatives. By synthesizing and testing a library of compounds with systematic variations in substituents on both the N-phenyl ring and the acridine core, a robust QSAR model could be developed. Such a model would be invaluable for predicting the activity of novel derivatives and for guiding the rational design of more effective therapeutic agents based on the this compound scaffold.

Advanced Applications of N 3 Methylphenyl 9 Acridinamine and Its Derivatives

Applications in Materials Science

The inherent photophysical properties of the acridine (B1665455) ring system, such as strong fluorescence and environmental sensitivity, make N-(3-Methylphenyl)-9-acridinamine and its analogues attractive candidates for various applications in materials science. These applications leverage the molecule's ability to interact with and respond to its environment at a molecular level.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

While direct studies on this compound in OLEDs are not extensively documented, the broader class of 9-aminoacridine (B1665356) derivatives exhibits significant promise as luminescent materials. The fluorescence of these compounds is often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property is highly desirable for the development of advanced luminescent materials.

Research on related 9-diphenylaminoacridines demonstrates their potential as fluorophores. researchgate.net These donor-acceptor type molecules, where the diphenylamino group acts as the electron donor and the acridine moiety as the acceptor, exhibit shifts in their emission spectra depending on the solvent polarity. researchgate.net For instance, the emission maxima of these compounds can shift to longer wavelengths (a bathochromic shift) in more polar solvents. This tunability of the emission color is a key feature for creating materials for OLEDs and other display technologies.

Photovoltaic Cells and Energy Conversion Devices

The application of this compound in photovoltaic cells is an emerging area of interest. The core structure of 9-aminoacridines, with their electron-rich nature and ability to absorb light, suggests their potential as components in organic solar cells. These molecules can function as electron donors or sensitizers in dye-sensitized solar cells (DSSCs). Although specific data for this compound is limited, the general principles of acridine chemistry support this potential application.

Chemo/Biosensors for Molecular Detection

The sensitivity of the fluorescence of 9-aminoacridine derivatives to their chemical surroundings makes them excellent candidates for the development of chemo- and biosensors. The interaction of the acridine nucleus with specific analytes can lead to a measurable change in its fluorescence intensity or wavelength, enabling the detection of various chemical species.

Studies on 9-diphenylaminoacridines have shown their utility as fluorescent chemosensors for detecting polar solvent and amine vapors. researchgate.net The mechanism often involves a photoinduced process where the presence of the analyte alters the electronic state of the fluorophore, resulting in a change in its luminescent properties. This principle can be extended to detect a wide range of analytes, including metal ions and biological molecules, by appropriately modifying the acridine structure.

| Sensor Type | Analyte Detected | Sensing Mechanism | Reported Findings |

| Fluorescent Chemosensor | Polar solvent and amine vapors | Solvatochromic shift in fluorescence | Bathochromic shifts of 65-70 nm observed in the presence of polar chlorinated solvents. researchgate.net |

| Fluorescent Chemosensor | Hg2+ cations | Complexation leading to fluorescence quenching or enhancement | N-(9-Anthrylmethyl)-N'-(phenyl)thiourea derivatives of a related anthracene (B1667546) scaffold have been shown to be highly effective fluorescent chemosensors for Hg2+ ions. researchgate.net |

Polymeric Materials and Functional Coatings

Incorporating this compound or its derivatives into polymer chains can lead to the creation of functional materials with unique optical and chemical properties. These polymers can be used to develop functional coatings, for example, for sensing applications or as protective layers. The acridine moiety can be introduced as a pendant group or as part of the main polymer backbone. The resulting materials can exhibit the characteristic fluorescence of the acridine chromophore, which can be modulated by external factors.

Stimuli-Responsive Materials based on this compound

Stimuli-responsive materials, which change their properties in response to external triggers such as pH, light, or temperature, are at the forefront of materials science. nih.gov The pH-sensitive nature of the amino group in this compound makes it a suitable building block for creating pH-responsive materials. nih.gov In acidic conditions, the nitrogen atoms in the acridine ring and the amino group can be protonated, leading to changes in the molecule's electronic structure and, consequently, its optical properties. This can be harnessed to create "smart" materials that respond to changes in their acidic or basic environment.

Biomedical Research Applications (mechanistic and probe-focused)

The planar, heterocyclic structure of acridine derivatives allows them to intercalate into DNA, a property that has been extensively exploited in the development of anticancer agents and biological probes. rsc.org this compound and its analogues are valuable tools in biomedical research for elucidating biological mechanisms and for the detection and imaging of cellular components.

Their primary application in this domain is as probes to study DNA-protein interactions and enzyme activity. For instance, various 9-aminoacridine derivatives have been investigated as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair. nih.gov By studying how these molecules interfere with enzyme function, researchers can gain insights into fundamental cellular processes and the mechanisms of diseases like cancer.

Furthermore, the fluorescent nature of these compounds allows for their use in fluorescence microscopy to visualize cellular structures and processes. By attaching specific functional groups to the this compound scaffold, it is possible to create probes that target specific organelles or biomolecules within a cell, providing a powerful tool for cell biology research. For example, derivatives of 9-aminoacridine have been used as fluorescent probes for the detection of cancer cells. rsc.org

| Compound/Derivative Class | Biological Target/Application | Key Research Finding |

| 9-Acridinyl-1,2,3-triazole derivatives | Topoisomerase II inhibition | Certain derivatives showed significant cancer cell growth inhibition and arrested the cell cycle at the G2/M phase. nih.gov |

| 9-Anilinoacridines | Antimalarial activity | Potent inhibitors of parasite DNA topoisomerase II. rsc.org |

| N-Alkylated 9-aminoacridines | Prion disease inhibition | Shown to be potent inhibitors in cultured neuroblastoma cells. rsc.org |

| 3,9-Disubstituted acridines | Antiproliferative activity | Exhibited high levels of activity against various cancer cell lines. mdpi.com |